5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxyphenyl groups attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein effectively reduces blood glucose levels, making SGLT2 inhibitors a promising therapeutic option for diabetes .
Mode of Action
The compound interacts with SGLT2 by binding to it, inhibiting its function . This prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine . As a result, blood glucose levels are reduced, which is beneficial for managing diabetes .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal reabsorption of glucose in the kidneys . This leads to a decrease in blood glucose levels and an increase in glucose excretion through urine . The downstream effects of this include potential weight loss and lower blood pressure .
Pharmacokinetics
As a potential sglt2 inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly to the kidneys where sglt2 is located .
Result of Action
The molecular effect of the compound’s action is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . On a cellular level, this results in an increased amount of glucose being excreted in the urine . Clinically, this can lead to lower blood glucose levels, potential weight loss, and decreased blood pressure .
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Bromination and chlorination: The benzamide core is then brominated and chlorinated using bromine and chlorine reagents, respectively.
Coupling reaction: The thiazole derivative is coupled with the brominated and chlorinated benzamide using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological research: It is used as a tool compound to study the biological pathways and molecular mechanisms involved in various diseases.
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide include:
5-bromo-2-chloro-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of the thiazole ring.
N-(4-bromo-phenyl)-2-chloro-benzamide: This compound has a bromophenyl group instead of the methoxyphenyl-thiazole moiety.
5-bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: This compound includes a nitrophenyl group and a methylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2S/c1-23-12-5-2-10(3-6-12)15-9-24-17(20-15)21-16(22)13-8-11(18)4-7-14(13)19/h2-9H,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRKALTGYOLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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